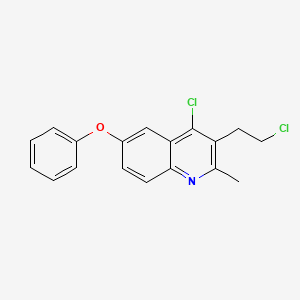
4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are widely used in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, a phenoxy group attached at the 6-position, a methyl group at the 2-position, and a chloroethyl group at the 3-position .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chloroethyl and phenoxy groups in this compound would likely make it more polar and potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Apoptosis Inducers in Cancer Therapy : Compounds structurally related to 4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline have been studied for their potential as apoptosis inducers, which is a crucial mechanism in anticancer therapy. A study identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and effective anticancer agent with high blood-brain barrier penetration, suggesting its potential in treating brain cancers (Sirisoma et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Some derivatives of this compound have been examined for their ability to inhibit corrosion in metals. A study demonstrated the effectiveness of certain Schiff's bases derived from 2-chloroquinolines in preventing corrosion of mild steel in acidic environments (Prabhu et al., 2008).
Chemical Sensing
- Fluorescence Sensing for Metal Ions : Quinoline-based isomers, which are structurally similar to the compound , have been synthesized for their fluorescence sensing properties. These compounds have shown effectiveness in detecting metal ions like Al³⁺ and Zn²⁺, with potential applications in chemical sensing and environmental monitoring (Hazra et al., 2018).
Luminescent and Magnetic Properties
- Luminescence and Magnetic Studies : Another application is in the field of luminescent and magnetic properties. Dinuclear lanthanide complexes constructed from 8-hydroxyquinoline Schiff base and β-diketone, related to the compound , have shown interesting magnetic properties and near-infrared luminescence, which could be utilized in various technological applications (Wu et al., 2019).
Antimicrobial Properties
- Antimicrobial Agents : Derivatives of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one have been synthesized and tested for antimicrobial activities. Their structural similarity to this compound indicates potential antimicrobial applications (El-zohry & Abd-Alla, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-12-15(9-10-19)18(20)16-11-14(7-8-17(16)21-12)22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKLZPKIZYDYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)
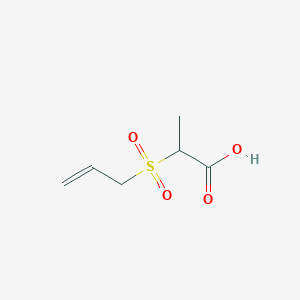
![N-(4-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2920300.png)
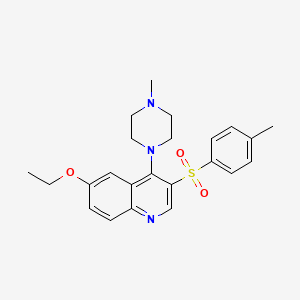
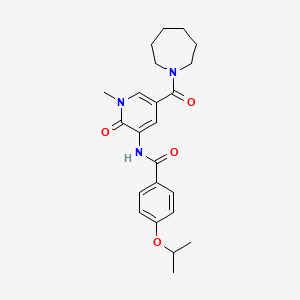
![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)
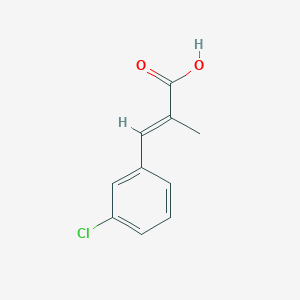
![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)



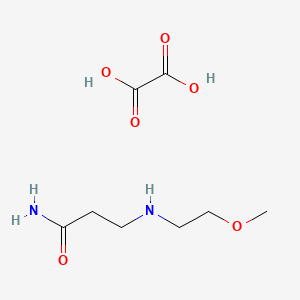
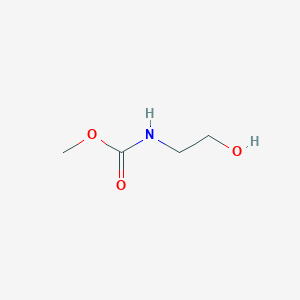
![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)